molecular formula C13H15IN2O B1678624 N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide CAS No. 21034-17-3

N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide

Cat. No.: B1678624
CAS No.: 21034-17-3
M. Wt: 342.18 g/mol
InChI Key: MAQWKZSXWNXMPC-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide is a chemical compound with the molecular formula C13H15IN2O. It is known for its unique structure, which includes an oxazolium ring and an aniline group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide typically involves the reaction of 3,4-dimethyl-1,3-oxazolium with aniline in the presence of an appropriate base. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide involves its interaction with specific molecular targets. The oxazolium ring can interact with nucleophiles, while the aniline group can participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-2-(2-anilinovinyl)oxazolium iodide
  • Oxazolium, 2-(2-anilinovinyl)-3,4-dimethyl-, iodide

Uniqueness

N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazolium ring and an aniline group makes it particularly versatile in various applications .

Properties

CAS No.

21034-17-3

Molecular Formula

C13H15IN2O

Molecular Weight

342.18 g/mol

IUPAC Name

N-[(E)-2-(3,4-dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C13H14N2O.HI/c1-11-10-16-13(15(11)2)8-9-14-12-6-4-3-5-7-12;/h3-10H,1-2H3;1H

InChI Key

MAQWKZSXWNXMPC-UHFFFAOYSA-N

Isomeric SMILES

CC1=COC(=[N+]1C)/C=C/NC2=CC=CC=C2.[I-]

SMILES

CC1=COC(=[N+]1C)C=CNC2=CC=CC=C2.[I-]

Canonical SMILES

CC1=COC(=[N+]1C)C=CNC2=CC=CC=C2.[I-]

Appearance

Solid powder

21034-17-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oxazolium, 2-(2-anilinovinyl)-3,4-dimethyl-, iodide;  Oxazolium, 3,4-dimethyl-2-(2-(phenylamino)ethenyl)-, iodide (9CI); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Reactant of Route 2
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
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N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Reactant of Route 4
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide

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